

Application of 1G244 in Murine Xenograft Models of Cancer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1G244 is a potent and selective small molecule inhibitor of dipeptidyl peptidase 8 (DPP8) and 9 (DPP9), two serine proteases implicated in various cellular processes.[1] In the context of oncology, particularly for hematological malignancies, **1G244** has demonstrated significant antitumor activity. This document provides detailed application notes and protocols for the use of **1G244** in murine xenograft models of cancer, summarizing key data and outlining experimental procedures.

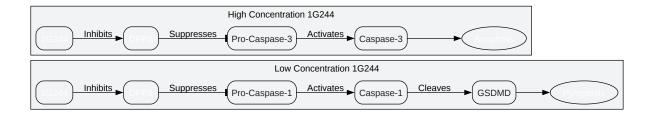
Mechanism of Action

1G244 exhibits a dual mechanism of action dependent on its concentration.[2][3] At lower concentrations, it primarily inhibits DPP9, leading to the activation of the GSDMD-mediated pyroptotic cell death pathway.[2][3] At higher concentrations, **1G244** predominantly inhibits DPP8, triggering caspase-3-mediated apoptosis.[2][3] This dual activity makes it a versatile tool for inducing cancer cell death. An analog of **1G244**, named tominostat (also known as 12m), shows higher selectivity for DPP8 and has been shown to enhance the apoptotic anti-tumor effect.[2][3]

Signaling Pathways of 1G244



The signaling cascades initiated by **1G244** are concentration-dependent, leading to two distinct forms of programmed cell death.



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Caption: Dual mechanism of **1G244** inducing pyroptosis or apoptosis.

Data Presentation

The anti-tumor efficacy of **1G244** and its analog tominostat has been evaluated in murine xenograft models using human multiple myeloma (MM.1S) and Burkitt's lymphoma (Daudi) cell lines.[2]



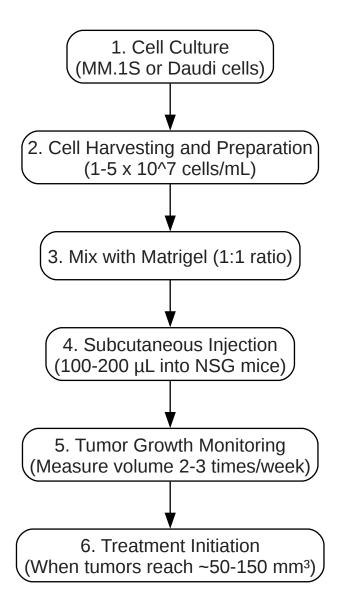
Cell Line	Treatment Group	Day 0 Tumor Volume (mm³)	Day 7 Tumor Volume (mm³)	Day 14 Tumor Volume (mm³)	Day 21 Tumor Volume (mm³)
MM.1S	Vehicle	~50	~200	~500	~1000
1G244 (30 mg/kg)	~50	~100	~200	~350	
Tominostat (30 mg/kg)	~50	~75	~100	~150	
Daudi	Vehicle	~50	~250	~700	~1500
1G244 (60 mg/kg)	~50	~200	~500	~900	
Tominostat (60 mg/kg)	~50	~150	~300	~500	

Note: The data in this table are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.[2]

Experimental Protocols Murine Xenograft Model Establishment

This protocol describes the subcutaneous implantation of MM.1S and Daudi cells into immunodeficient mice.





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References

 1. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]



- 2. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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